3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

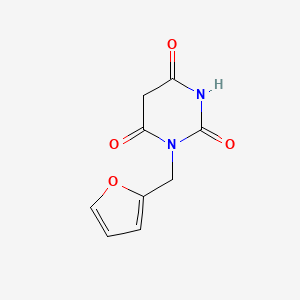

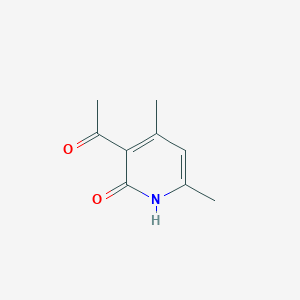

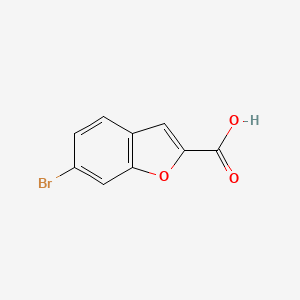

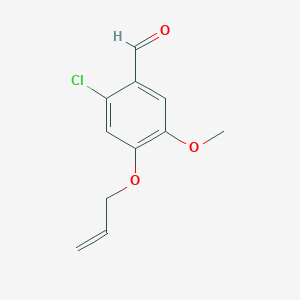

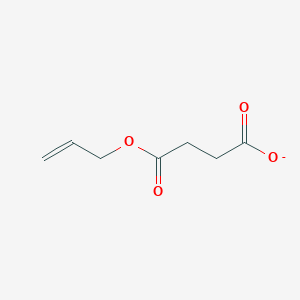

“3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one” is a chemical compound with the CAS Number: 16151-14-7 . It has a molecular weight of 165.19 and its IUPAC name is 3-acetyl-4,6-dimethyl-2 (1H)-pyridinone .

Molecular Structure Analysis

The InChI code for “3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one” is 1S/C9H11NO2/c1-5-4-6 (2)10-9 (12)8 (5)7 (3)11/h4H,1-3H3, (H,10,12) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one” is a solid compound .Wissenschaftliche Forschungsanwendungen

Synthetic Approaches and Biological Importance

The compound 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one belongs to the class of 1,4-dihydropyridines, which are significant nitrogen-containing heterocyclic compounds. These compounds are recognized for their role as a fundamental structure in numerous drugs and as starting materials in synthetic organic chemistry due to their biological applications. Recent research has focused on developing atom economy reactions, which are efficient and environmentally benign for the synthesis of bioactive 1,4-dihydropyridines. It has been noted that most 1,4-DHPs are prepared through the Hantzsch Condensation reaction. Additionally, the active methylene groups used for 1,4-DHPs can also be utilized to prepare more biologically active compounds, offering a promising avenue for future research by comparing their SARS activity (Sohal, 2021).

Catalytic Role in Synthesis of Bioactive Molecules

3,4-Dihydropyran derivatives, related to the dihydropyridine class, are well established as chiral building blocks in the synthesis of bioactive molecules and natural products. The synthesis strategies vary, utilizing different reagents and asymmetric induction techniques involving chiral metal complexes and various organocatalysts. The vast number of reviewed papers underlines the substantial role of 3,4-dihydropyran derivatives and by extension, the dihydropyridine class, in achieving a high level of control in molecular complexity, which is critical for the synthesis of complex organic compounds (Desimoni, Faita, & Quadrelli, 2018).

Potential Therapeutic Applications

Further highlighting the importance of dihydropyridines, 1,4-DHPs specifically have been identified as potent Voltage-Gated Calcium Channel (VGCC) antagonists. They demonstrate a range of therapeutic effects including acting as anti-hypertensive, anti-anginal, anti-tumor, anti-inflammatory, anti-tubercular, anti-cancer, anti-hyperplasia, anti-mutagenic, anti-dyslipidemic, and anti-ulcer agents. The diversity of therapeutic applications emphasizes the multifunctional nature of the basic nucleus of 1,4-DHP, suggesting its potential for further research and development into a broader range of medicinal applications (Mishra, Bajpai, & Rai, 2019).

Eigenschaften

IUPAC Name |

3-acetyl-4,6-dimethyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-5-4-6(2)10-9(12)8(5)7(3)11/h4H,1-3H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZYYMHZCULYSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40367861 |

Source

|

| Record name | 3-acetyl-4,6-dimethyl-1H-pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40367861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one | |

CAS RN |

16151-14-7 |

Source

|

| Record name | 3-acetyl-4,6-dimethyl-1H-pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40367861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine](/img/structure/B1332296.png)

acetate](/img/structure/B1332300.png)